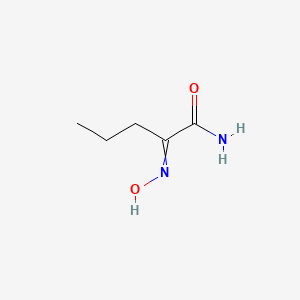![molecular formula C12H13F2NO4 B13702942 Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Difluoromethyl)-3-methoxyaniline with an appropriate acylating agent to form the benzamido intermediate.
Esterification: The benzamido intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(Trifluoromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Chloromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Methoxymethyl)-3-methoxybenzamido]acetate
Uniqueness
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced metabolic stability and bioavailability compared to its analogs.
Properties
Molecular Formula |
C12H13F2NO4 |
|---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
methyl 2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-9-5-7(3-4-8(9)11(13)14)12(17)15-6-10(16)19-2/h3-5,11H,6H2,1-2H3,(H,15,17) |
InChI Key |
USZGZNHXSAIGOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


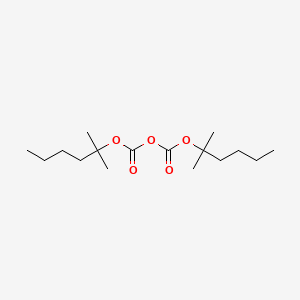
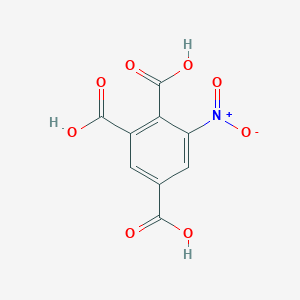

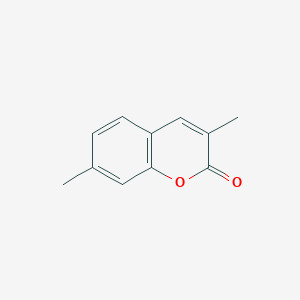
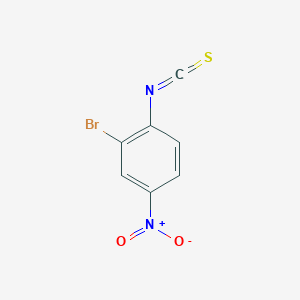
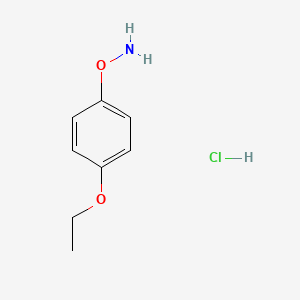

![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
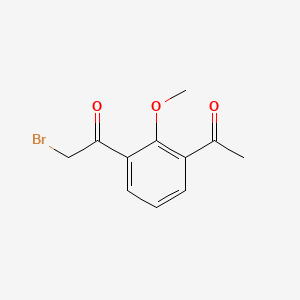
![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
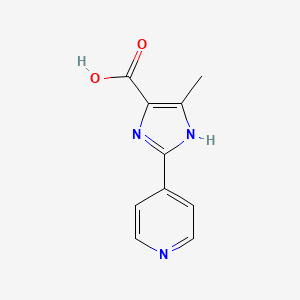
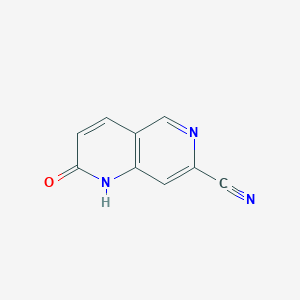
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
